What are the chemical and physical properties of 4-Heptyn-3-ol?
What are the chemical and physical properties of 4-Heptyn-3-ol?
[1][2][3]
Executive Summary
4-Heptyn-3-ol (CAS: 32398-69-9) is a secondary propargylic alcohol that serves as a critical synthon in organic synthesis, particularly in the construction of stereochemically complex natural products and pheromones.[1][2] Distinguished by its internal alkyne moiety and secondary hydroxyl group, it offers dual functionality: the alkyne serves as a rigid scaffold for metal-catalyzed cross-couplings and stereoselective reductions, while the alcohol provides a handle for directed functionalization. It is notably employed in the total synthesis of macrolides (e.g., Soraphen A) and as a precursor to aggregation pheromones in the Scolytus beetle genus.
Molecular Identification & Structure
The molecule features a seven-carbon chain with an internal triple bond at position 4 and a hydroxyl group at position 3. Its asymmetry allows for chirality at the C3 position, making enantiopure forms highly valuable for asymmetric synthesis.
| Identifier | Value |
| IUPAC Name | Hept-4-yn-3-ol |
| CAS Number | 32398-69-9 |
| Molecular Formula | C₇H₁₂O |
| Molecular Weight | 112.17 g/mol |
| SMILES | CCC#CC(O)CC |
| InChIKey | FMOKAMXPKGORIR-UHFFFAOYSA-N |
| Structure | Ethyl group attached to alkyne; Ethyl group attached to carbinol |
Physicochemical Properties
The physical constants of 4-Heptyn-3-ol reflect its nature as a medium-chain alkynol. It is a liquid at room temperature with moderate volatility.
| Property | Value | Condition/Note |
| Physical State | Liquid | Clear, colorless to pale yellow |
| Boiling Point | 94–95 °C | @ 54 mmHg (Vacuum distilled) |
| Density | 0.881 g/cm³ | @ 25 °C |
| Refractive Index ( | 1.4495 | Standard reference |
| Flash Point | 62 °C | Closed Cup (Combustible) |
| Solubility | Immiscible in water | Soluble in Et₂O, EtOH, THF, CHCl₃ |
| Vapor Pressure | ~0.11 mmHg | @ 25 °C (Predicted) |
Expert Insight: The boiling point indicates that while the molecule is stable enough for distillation, vacuum techniques are recommended to prevent thermal degradation or polymerization of the alkyne unit at ambient pressures.
Synthesis & Production
The most robust synthetic route involves the nucleophilic addition of a metal-acetylide to an aldehyde. This Grignard-type reaction is favored for its high yield and operational simplicity.
Primary Synthetic Pathway: Grignard Addition
Reagents: Propanal (Propionaldehyde) and 1-Butynylmagnesium bromide. Mechanism: The alkynyl Grignard reagent, generated in situ from 1-butyne and ethylmagnesium bromide (or direct magnesium insertion), attacks the electrophilic carbonyl carbon of propanal.
Figure 1: Convergent synthesis of 4-Heptyn-3-ol via Grignard addition.
Protocol Summary:
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Generation: Treat 1-butyne with EtMgBr in anhydrous THF at 0°C under Argon to form the alkynyl Grignard.
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Addition: Slowly add propanal to the solution, maintaining low temperature to prevent side reactions.
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Workup: Quench with saturated NH₄Cl solution. Extract with diethyl ether, dry over MgSO₄, and concentrate.
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Purification: Distill under reduced pressure (approx. 54 mmHg) to obtain the pure alcohol.
Chemical Reactivity & Applications
4-Heptyn-3-ol is a "divergent intermediate." Its reactivity profile allows chemists to access ketones, cis/trans alkenes, and complex heterocyclic scaffolds.
A. Oxidation to α,β-Acetylenic Ketones
Oxidation (e.g., Jones oxidation or Swern oxidation) yields 4-heptyn-3-one .
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Significance: This ketone is a potent Michael acceptor and a direct precursor to insect pheromones (e.g., for Pogonomyrmex ants and Scolytus beetles).
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Reaction: R-CH(OH)-C≡C-R' → R-C(=O)-C≡C-R'
B. Stereoselective Reduction (Alkyne Manipulation)
The internal alkyne can be reduced to define the geometry of the resulting alkene, a critical step in drug design where olefin geometry dictates biological activity.
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Cis-Selective: Lindlar hydrogenation or P-2 Nickel yields (Z)-4-hepten-3-ol.
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Trans-Selective: Birch reduction (Na/NH₃) or LiAlH₄ (with specific directing groups) yields (E)-4-hepten-3-ol.
C. Advanced Application: Total Synthesis of Soraphen A
In the total synthesis of the macrolide Soraphen A , Trost et al. utilized 4-heptyn-3-ol as a starting fragment.[2][3][4]
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Mechanism: Ruthenium-catalyzed trans-hydrosilylation.
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Outcome: The hydroxyl group directs the regioselectivity, allowing the formation of a specific vinyl silane intermediate that is subsequently coupled to build the macrocyclic core.
Figure 2: Divergent reactivity map showing access to ketones, alkenes, and vinyl silanes.
Spectroscopic Characterization
To validate the identity of synthesized 4-Heptyn-3-ol, compare experimental data against these expected NMR shifts (in CDCl₃):
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¹H NMR (300 MHz):
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δ 0.98 (t, 3H): Terminal methyl of the ethyl group (propyl side).
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δ 1.15 (t, 3H): Terminal methyl of the ethyl group (alkyne side).
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δ 1.65 (m, 2H): Methylene protons adjacent to the chiral center.
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δ 2.20 (q, 2H): Propargylic methylene protons (next to triple bond).
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δ 4.35 (t/m, 1H): Carbinol methine proton (CH-OH).
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IR Spectrum:
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3350–3400 cm⁻¹: Broad O-H stretch.
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2200–2250 cm⁻¹: Weak C≡C stretch (internal alkyne).
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Safety & Handling (SDS Highlights)
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Hazards:
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H226: Flammable liquid and vapor.[5]
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H315/H319: Causes skin and serious eye irritation.
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Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon). Alkynes can be sensitive to peroxides or polymerization if exposed to heat/light for prolonged periods.
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PPE: Chemical-resistant gloves (Nitrile) and safety goggles are mandatory. Work within a fume hood to avoid inhalation of vapors.
References
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Pfaltz & Bauer. (n.d.). Safety Data Sheet: 4-Heptyn-3-ol. Retrieved from
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ChemicalBook. (2023). 4-Heptyn-3-ol Properties and CAS Data. Retrieved from
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Trost, B. M., et al. (2009). Asymmetric Total Synthesis of Soraphen A: A Flexible Alkyne Strategy. Journal of the American Chemical Society. Retrieved from
- Riley, R. G., et al. (1974). Synthesis of 4-methyl-3-heptanol and 4-methyl-3-heptanone. Journal of Chemical Ecology.
